molecular formula C19H16N4O2 B2831113 2-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2194904-72-6

2-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2831113
CAS No.: 2194904-72-6
M. Wt: 332.363
InChI Key: GRPFYHBEBWXGNV-UHFFFAOYSA-N
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Description

2-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.
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Scientific Research Applications

Catalytic Asymmetric Synthesis

Azetidines have been employed in catalytic asymmetric synthesis. For instance, enantiopure azetidin-2-yl methanols have been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This underscores the utility of four-membered heterocycles like azetidines in asymmetric synthesis, highlighting their potential in creating chiral molecules with significant enantioselectivity (Wang et al., 2008).

Huisgen Cycloaddition Catalysis

Triazoles have been recognized for their role in catalysis, particularly in the Huisgen 1,3-dipolar cycloaddition. A study demonstrated the use of a tris(triazolyl)methanol-Cu(I) complex as a highly active catalyst for this reaction, enabling efficient cycloaddition under mild conditions (Ozcubukcu et al., 2009).

Protective Groups in Peptide Synthesis

Xanthenes , specifically the 9H-xanthen-9-yl group, have been utilized as protective groups for cysteine residues in peptide synthesis, demonstrating their value in the selective formation and cleavage of thioethers during the synthesis of complex peptides (Han & Barany, 1997).

Biological Activities

Compounds containing triazole and xanthene motifs have been evaluated for various biological activities. For example, novel benzotriazole derivatives exhibited moderate antibacterial and antifungal activities, and some showed significant anticonvulsant activity (Rajasekaran et al., 2006). Xanthone derivatives, in particular, have been extensively studied for their therapeutic potential, including antioxidant, antitumor, and antibacterial properties (Pinto et al., 2005).

Mechanism of Action

Target of Action

It’s known that xanthone derivatives, which share a similar structure with this compound, have been found to counteract oxidative stress via nrf2 modulation in inflamed human macrophages .

Mode of Action

Xanthone derivatives have been shown to enhance the nrf2 translocation, which is a sign of intracellular cell response towards oxidative stress and inflammation . This suggests that the compound may interact with its targets by modulating the Nrf2 pathway.

Biochemical Pathways

The compound likely affects the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . The Nrf2 pathway plays a crucial role in cellular defense against oxidative stress and inflammation. When activated, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the DNA, leading to the transcription of various antioxidant and anti-inflammatory genes.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential anti-inflammatory and antioxidant activities, given its possible role in modulating the Nrf2 pathway . By enhancing Nrf2 translocation, the compound could potentially increase the expression of antioxidant and anti-inflammatory genes, thereby helping to counteract oxidative stress and inflammation.

Properties

IUPAC Name

[3-(triazol-2-yl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-19(22-11-13(12-22)23-20-9-10-21-23)18-14-5-1-3-7-16(14)25-17-8-4-2-6-15(17)18/h1-10,13,18H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPFYHBEBWXGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5N=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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